5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound characterized by the presence of an ethynyl group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where the indazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced through nucleophilic substitution reactions, where the indazole derivative is reacted with an appropriate tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the indazole ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole ring or the tetrahydro-2H-pyran-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated or partially saturated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the indazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less sterically hindered and potentially more reactive.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the ethynyl group, which may reduce its ability to form covalent bonds with target proteins.
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring, which can alter its electronic properties and reactivity.
Uniqueness
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group attached to the indazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a compound with the CAS number 1365888-99-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features an indazole core substituted with a tetrahydro-pyran ring and an ethynyl group, which may contribute to its biological properties.
Biological Activity Overview
Anticancer Properties
Research indicates that derivatives of indazole and pyrazole compounds often exhibit significant anticancer activity. For instance, various pyrazole derivatives have shown effectiveness against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The activity of this compound has been hypothesized to follow similar pathways, potentially inhibiting key oncogenic pathways.
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis Induction |
Pyrazole Derivative A | MDA-MB-231 (Breast Cancer) | 0.15 | Cell Cycle Arrest |
Pyrazole Derivative B | A549 (Lung Cancer) | 0.24 | ROS Inhibition |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF and EGFR.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Regulation : By affecting the cell cycle, the compound could prevent proliferation of cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. Notable findings include:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed, suggesting a possible synergistic relationship that could improve treatment outcomes for resistant cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the indazole core or substituents can significantly impact its biological activity:
Table 2: SAR Insights for Indazole Derivatives
Modification | Effect on Activity |
---|---|
Addition of Electron-Withdrawing Groups | Increased potency against cancer cells |
Alteration of Alkyl Chain Length | Affects solubility and bioavailability |
Variation in Ring Substituents | Modulates interaction with target proteins |
Properties
IUPAC Name |
5-ethynyl-1-(oxan-2-yl)indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPATBVOSBLBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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